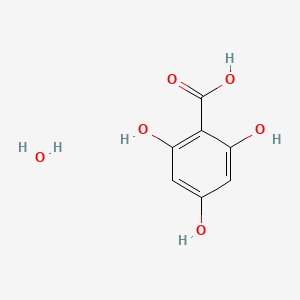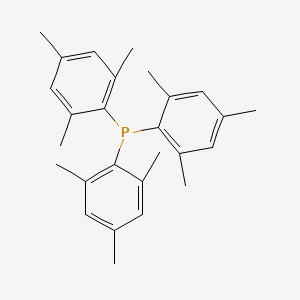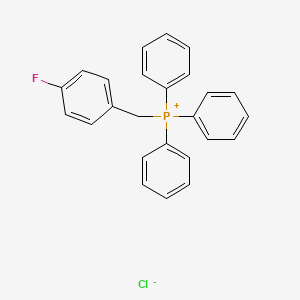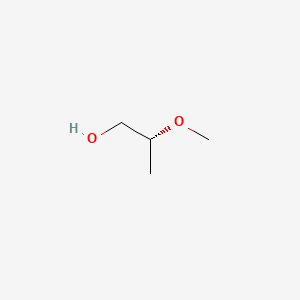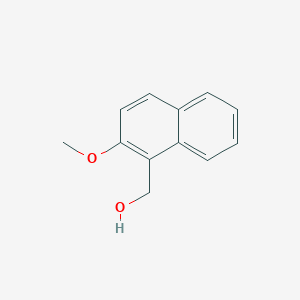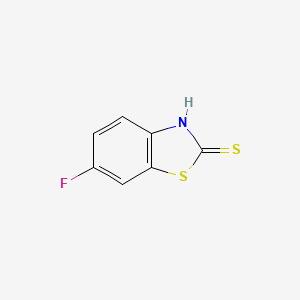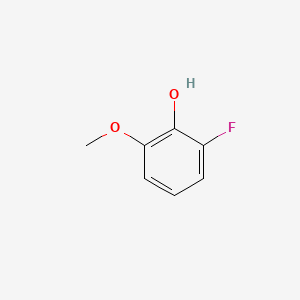![molecular formula C9H11ClOS B1301924 1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one CAS No. 5755-58-8](/img/structure/B1301924.png)
1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one is a complex organic compound characterized by multiple functional groups, including hydroxyl, methoxy, and propanoyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one typically involves multi-step organic reactions
-
Step 1: Synthesis of the Core Phenolic Structure
Reactants: Phenol derivatives
Conditions: Acidic or basic catalysis, typically using sulfuric acid or sodium hydroxide.
-
Step 2: Etherification
Reactants: Methanol and phenolic intermediate
Conditions: Acidic conditions, often using hydrochloric acid as a catalyst.
-
Step 3: Acylation
Reactants: Propanoyl chloride and methoxyphenol intermediate
Conditions: Basic conditions, typically using pyridine or triethylamine as a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one can undergo various chemical reactions, including:
-
Oxidation:
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Acidic or neutral conditions.
Products: Corresponding quinones or carboxylic acids.
-
Reduction:
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Mild to moderate temperatures.
Products: Alcohols or reduced phenolic compounds.
-
Substitution:
Reagents: Halogenating agents (e.g., bromine, chlorine).
Conditions: Room temperature or slightly elevated temperatures.
Products: Halogenated derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic (sulfuric acid, hydrochloric acid) or basic (sodium hydroxide, pyridine).
Major Products:
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, reduced phenolic compounds.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one has diverse applications in scientific research:
-
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Studied for its reactivity and stability under various conditions.
-
Biology:
- Investigated for its potential as a bioactive compound.
- Studied for its interactions with biological macromolecules.
-
Medicine:
- Explored for its potential therapeutic properties.
- Investigated for its role in drug development and design.
-
Industry:
- Used in the development of advanced materials.
- Studied for its potential applications in polymer science and nanotechnology.
Mécanisme D'action
The mechanism of action of 1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups allow it to form hydrogen bonds and engage in hydrophobic interactions with proteins and enzymes, potentially modulating their activity.
Molecular Targets and Pathways:
Enzymes: May inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: Potential to bind to cellular receptors, influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one can be compared with other phenolic compounds and derivatives:
Similar Compounds:
Uniqueness:
- The presence of both methoxy and propanoyl groups in this compound provides unique chemical properties, such as enhanced reactivity and potential bioactivity, distinguishing it from simpler phenolic compounds.
This detailed overview covers the essential aspects of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfanylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClOS/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,11H,1,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVKNTWVKFOLPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCCO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClOS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.70 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5755-58-8 |
Source


|
| Record name | 3-[(4-Chlorophenyl)thio]-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5755-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
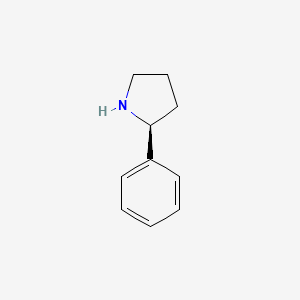

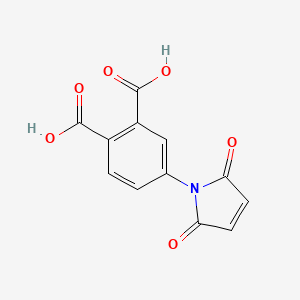
![2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene-4-thiol](/img/structure/B1301850.png)
